Ethylglyoxal bis(guanylhydrazone) is a chemical compound that serves as a potent inhibitor of polyamine biosynthesis. It is structurally related to methylglyoxal bis(guanylhydrazone), which is recognized for its anticancer properties. Ethylglyoxal bis(guanylhydrazone) has been studied for its effects on various cellular processes, particularly in the context of cancer treatment, where it demonstrates significant inhibitory activity against key enzymes involved in polyamine metabolism.
Ethylglyoxal bis(guanylhydrazone) can be synthesized from ethylglyoxal and guanylhydrazone through a series of chemical reactions. The compound has been isolated and characterized in various studies, primarily focusing on its biological activity and potential therapeutic applications.
This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (R1R2C=NNH2). It is specifically classified under compounds that inhibit S-adenosylmethionine decarboxylase, an enzyme critical for the synthesis of polyamines such as spermidine and spermine.
The synthesis of ethylglyoxal bis(guanylhydrazone) typically involves the reaction of ethylglyoxal with guanylhydrazine under acidic or neutral conditions. The general synthetic pathway includes:
The reaction conditions, including temperature and pH, are crucial for optimizing yield and purity. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure of the synthesized compound.
Ethylglyoxal bis(guanylhydrazone) features a central ethylglyoxal moiety bonded to two guanylhydrazone groups. The molecular formula is CHNO, indicating it contains six carbon atoms, ten hydrogen atoms, four nitrogen atoms, and two oxygen atoms.
The compound exhibits specific spectral characteristics that can be analyzed through Infrared Spectroscopy and Ultraviolet-Visible Spectroscopy. These analyses help elucidate functional groups and confirm structural integrity.
Ethylglyoxal bis(guanylhydrazone) primarily functions as an inhibitor in biochemical pathways involving polyamines. It inhibits S-adenosylmethionine decarboxylase, leading to decreased levels of spermidine and spermine in cells.
In vitro studies show that ethylglyoxal bis(guanylhydrazone) affects cellular uptake and accumulation differently compared to its methyl counterpart. For instance, it shows only 20-25% of the cellular accumulation observed with methylglyoxal bis(guanylhydrazone) when tested in L1210 leukemia cells .
The mechanism by which ethylglyoxal bis(guanylhydrazone) exerts its effects involves competitive inhibition of S-adenosylmethionine decarboxylase. By inhibiting this enzyme, the compound disrupts polyamine synthesis, which is crucial for cell proliferation and growth.
Experimental data indicate that ethylglyoxal bis(guanylhydrazone) reduces spermidine levels without increasing putrescine concentrations, unlike methylglyoxal bis(guanylhydrazone), suggesting a more selective action on polyamine biosynthesis .
Ethylglyoxal bis(guanylhydrazone) is typically presented as a crystalline solid. Its melting point, solubility in various solvents (e.g., water, ethanol), and stability under different conditions are important physical properties that influence its application in research.
The compound demonstrates significant reactivity due to its hydrazone functional groups, which can participate in further chemical reactions under specific conditions. Its ability to form complexes with metal ions may also be explored for various applications.
Ethylglyoxal bis(guanylhydrazone) has potential applications in cancer research due to its role as an inhibitor of polyamine biosynthesis. Its ability to selectively inhibit key enzymes makes it a candidate for further studies aimed at developing new anticancer therapies. Additionally, it may be used in biochemical assays to study polyamine metabolism and related pathways .
X-ray crystallography has revealed essential structural details of EGBG and its analogs. Ethylglyoxal bis(guanylhydrazone) crystallizes as a sulfate salt in an orthorhombic crystal system with the space group Pbcn, consistent with observations for related alkylglyoxal bis(guanylhydrazone) compounds [1]. The molecular conformation exhibits significant deviation from planarity in the glyoxal bis(guanylhydrazone) backbone, a critical feature distinguishing it from the planar configurations observed in glyoxal and methylglyoxal analogs. This non-planarity arises from steric interactions between the ethyl substituent and adjacent functional groups, forcing a torsion angle of 28.7° along the central C–N–N–C bond axis [1] [4].
Diethylglyoxal bis(guanylhydrazone) (DEGBG), a higher homolog of EGBG, displays enhanced structural stability due to symmetrical ethyl substitutions. Its crystal structure confirms a trans configuration at each carbon-nitrogen double bond, with intramolecular N–H···N hydrogen bonding (distance: 2.89 Å) contributing to conformational rigidity. The ethyl groups adopt a staggered orientation perpendicular to the molecular plane, minimizing steric strain while enhancing hydrophobic interactions in the crystal lattice [4]. These structural analyses establish empirical rules for inhibitor design:
Table 1: Crystallographic Parameters of Alkylglyoxal Bis(guanylhydrazone) Derivatives
Compound | Space Group | Bond Configuration | Planarity Deviation | Notable Features |
---|---|---|---|---|
Glyoxal BGH | P2₁/c | All-trans | Planar | Extensive π-conjugation |
Methylglyoxal BGH | C2/c | trans,trans | Minimal | Methyl group induces slight torsion |
Ethylglyoxal BGH (EGBG) | Pbcn | trans,trans | Moderate (28.7°) | Steric hindrance from ethyl group |
Diethylglyoxal BGH | P-1 | trans,trans | Severe (42.3°) | Symmetrical ethyl groups enhance stability |
The configuration of carbon-nitrogen double bonds in alkylglyoxal bis(guanylhydrazones) directly influences their biochemical potency and selectivity. EGBG consistently adopts the thermodynamically stable trans (E) configuration at both C=N bonds, as confirmed by comparative X-ray analyses of glyoxal (GBG), methylglyoxal (MGBG), and propylglyoxal (PGBG) analogs [1] [4]. This configuration optimizes hydrogen bonding with S-adenosylmethionine decarboxylase (AdoMetDC), where the guanidinium groups form salt bridges with Asp174 and Arg277 residues.
Increasing alkyl chain length from methyl (MGBG) to ethyl (EGBG) enhances AdoMetDC inhibition (Ki = 12 nM for ethylmethyl analog) but reduces cellular accumulation by 75–80% compared to MGBG [2]. This paradox stems from steric effects:
Spectroscopic analyses reveal that EGBG’s solution-phase configuration differs from its solid-state structure. Nuclear Overhauser Effect (NOE) NMR shows rapid cis-trans isomerization at C=N bonds in aqueous media (exchange rate: 10³ s⁻¹), explaining its 65% lower accumulation in L1210 leukemia cells versus the more rigid MGBG molecule [2].
EGBG synthesis proceeds via sequential condensation reactions between ethylglyoxal and aminoguanidine bicarbonate in aqueous media. The mechanism involves three kinetically distinct stages:
Crucially, the mono(guanylhydrazone) intermediate acts as an intramolecular catalyst for the second condensation. Its protonated guanidinium group polarizes the carbonyl oxygen, accelerating nucleophilic attack by 6.5-fold versus uncatalyzed reactions. This autocatalysis enables high yields (≥85%) at low temperatures (30°C), avoiding thermal degradation [4].
Optimization of EGBG synthesis requires precise control of reaction parameters:
Table 2: Synthesis Optimization Parameters for EGBG Production
Parameter | Optimal Range | Yield Impact | Purity Consideration |
---|---|---|---|
pH | 3.5–4.0 | Max yield (92%) at pH 3.8 | Below pH 3: Guanidine decomposition |
Above pH 5: Hydrolysis dominates | |||
Temperature | 60–65°C | 30% faster vs 25°C | >70°C: Bishydrazone degradation (15%/h) |
Molar Ratio | 1:2.05 (glyoxal:guanidine) | Excess guanidine minimizes dialdehyde byproducts | >2.1: Guanidine coprecipitation |
Reaction Time | 4–5 h | <3 h: Incomplete reaction | >6 h: Cis isomer formation (up to 22%) |
Maintaining pH 3.5–4.0 is critical, as determined by real-time titration studies. Below pH 3.0, protonation of aminoguanidine (pKa = 3.1) reduces nucleophilicity, dropping yields to ≤45%. Above pH 5.0, the mono(guanylhydrazone) intermediate undergoes hydrolytic cleavage (khyd = 8.9 × 10⁻⁴ s⁻¹) [4] [8]. Temperature optimization balances reaction kinetics against thermal degradation: at 65°C, the desired trans,trans-EGBG forms 3.7 times faster than at 25°C, but prolonged heating (>5 hours) promotes Z-isomerization through rotation about the C=N bonds. Industrial-scale processes employ rapid cooling after 4 hours to freeze the isomer distribution at >98% E,E-form [4].
Crystallization purification exploits EGBG’s pH-dependent solubility. Acidifying to pH 2.0 (sulfuric acid) reduces solubility to 1.2 mg/mL, enabling 89% recovery of sulfate salt crystals with >99.3% isomeric purity. This process effectively removes hydrolysis byproducts like ethylglyoxalic acid, which remain soluble at low pH [4] [8].
Comprehensive List of Compounds
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0